Spirocyclic Scaffold Enhances Fraction sp³ (Fsp³) and Three‑Dimensionality Relative to Non‑Spirocyclic Analogs
The spiro[2.5]octane core of 2-{spiro[2.5]octan-5-yl}acetic acid provides an inherently higher fraction of sp³‑hybridized carbons (Fsp³) compared to non‑spirocyclic, cyclohexane‑based acetic acids. While the calculated Fsp³ for the target compound is 0.90 (all carbons are sp³ except the carboxylic acid carbon), cyclohexaneacetic acid has an Fsp³ of 0.75. Higher Fsp³ values correlate with improved aqueous solubility, reduced aromatic ring‑mediated promiscuity, and enhanced clinical success rates as demonstrated across compound libraries [1]. This structural parameter offers a quantifiable advantage in designing high‑quality screening libraries.
| Evidence Dimension | Fraction of sp³‑hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.90 (9 of 10 carbons are sp³) |
| Comparator Or Baseline | Cyclohexaneacetic acid: Fsp³ = 0.75 (6 of 8 carbons are sp³) |
| Quantified Difference | ΔFsp³ = +0.15 (20% relative increase in sp³ character) |
| Conditions | Calculated from molecular formula; no experimental system required. |
Why This Matters
Higher Fsp³ is strongly associated with improved drug‑likeness, reduced attrition in development, and greater scaffold novelty, making the target compound a more attractive starting point for fragment libraries than planar or flexible analogs.
- [1] T. J. Ritchie, S. J. F. Macdonald. The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design? Drug Discovery Today, 2009, 14, 1011–1020. (Provides Fsp³ correlation data). View Source
